Product packaging for Abacavir sulfate and Lamivudine(Cat. No.:CAS No. 852337-16-7)

Abacavir sulfate and Lamivudine

Cat. No.: B1239886
CAS No.: 852337-16-7
M. Wt: 515.6 g/mol
InChI Key: UGWQMIXVUBLMAH-IVVFTGHFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Abacavir (B1662851) and Lamivudine (B182088) belong to a class of antiretroviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). youtube.comtaylorandfrancis.com NRTIs are analogues of the naturally occurring deoxynucleosides that are the building blocks of DNA. The mechanism of action for NRTIs involves the inhibition of reverse transcriptase, an essential viral enzyme that HIV uses to replicate. youtube.comnih.gov

Once inside a host cell, both abacavir and lamivudine are converted by cellular enzymes into their active triphosphate forms. youtube.comnih.gov These active metabolites, carbovir (B1146969) triphosphate (from abacavir) and lamivudine triphosphate, are structurally similar to the natural nucleosides. youtube.comnih.gov They compete with the natural substrates for incorporation into the growing viral DNA chain. youtube.comnih.gov When one of these drug analogues is incorporated, it acts as a chain terminator because it lacks the necessary 3'-hydroxyl group required to form the next phosphodiester bond, thus halting DNA synthesis and preventing the virus from replicating. youtube.comnih.gov

Lamivudine is an analogue of cytidine (B196190), while abacavir is a carbocyclic synthetic nucleoside analogue of guanosine (B1672433). nih.govchemeurope.com The combination of abacavir and lamivudine has been shown to be effective in numerous studies and offers flexibility in treatment regimens due to its availability in both individual and fixed-dose combination formulations. nih.govplos.org

Historical Perspective of Academic Research on the Compounds

The development of NRTIs marked a turning point in the fight against HIV, and both abacavir and lamivudine have significant research histories.

Lamivudine (3TC): Racemic BCH-189, which includes the active form lamivudine, was first synthesized in 1988 by Bernard Belleau and Paul Nguyen-Ba at IAF BioChem International, Inc., a Montreal-based company. wikipedia.orgyoutube.com The specific minus enantiomer, lamivudine, was isolated in 1989. wikipedia.org Initial research on its toxicity was conducted by Yung-Chi Cheng at Yale University. wikipedia.org A pivotal discovery was made when it was used in combination with zidovudine (B1683550) (AZT), the first approved HIV drug. chemeurope.comwikipedia.org This combination proved to be highly synergistic, and research demonstrated that lamivudine could even restore zidovudine sensitivity in previously resistant HIV strains. chemeurope.comwikipedia.org Lamivudine was approved by the U.S. Food and Drug Administration (FDA) in November 1995 for use with zidovudine. wikipedia.org Over its more than 25-year history, lamivudine has been evaluated in over 50 clinical studies involving more than 25,000 patients and remains a key component of first-line HIV therapy. nih.gov

Abacavir (ABC): Abacavir was patented in 1988 and received FDA approval for use in the United States in December 1998. youtube.comaidsmap.com It was developed by GlaxoSmithKline and is a potent NRTI. nih.gov A significant area of academic research surrounding abacavir has been its association with a hypersensitivity reaction (HSR). taylorandfrancis.comnih.gov In 2002, two independent research groups published landmark studies identifying a strong association between the HLA-B*57:01 allele and the risk of developing abacavir HSR. clinpgx.org This discovery, originating from research in Western Australian and North American patient cohorts, was a critical step towards personalized medicine in HIV treatment. clinpgx.org Subsequent studies, such as the SHAPE and PREDICT studies, confirmed that screening for this genetic marker could significantly reduce the incidence of HSR, making abacavir a safer option for non-carriers. aidsmap.comnih.gov

Combination Research: The combination of abacavir and lamivudine as a fixed-dose tablet was developed to simplify treatment regimens and improve adherence. researchgate.net Numerous clinical trials have evaluated the efficacy of this combination. Early studies between 1993 and 1994, such as the NUCA and NUCB trials, were among the first to evaluate lamivudine in combination with zidovudine, demonstrating the superiority of two-drug combinations over monotherapy. nih.gov Later, studies like the ZODIAC, ABCDE, and CNA30024 trials compared the abacavir/lamivudine combination to other NRTI pairs, finding it to be non-inferior to combinations like zidovudine/lamivudine and stavudine/lamivudine. researchgate.net A large, randomized clinical trial published in 2009 directly compared the efficacy and safety of abacavir/lamivudine against another common NRTI combination, tenofovir (B777)/emtricitabine, providing valuable data for clinical decision-making. nih.gov The results showed comparable antiviral efficacy between the two combinations at 96 weeks. nih.gov

Data Tables

Chemical Properties of Abacavir Sulfate (B86663) and Lamivudine

Property Abacavir Sulfate Lamivudine
IUPAC Name ((1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol; sulfuric acid 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Chemical Formula C₁₄H₁₈N₆O · ½H₂SO₄ C₈H₁₁N₃O₃S
Molar Mass 335.38 g/mol 229.26 g/mol
Appearance White to off-white solid White to off-white crystalline solid

| Solubility in Water | Approx. 77 mg/mL at 25°C | Approx. 70 mg/mL at 20°C fda.gov |

Key Research Findings of Abacavir/Lamivudine Combination Studies

Study/Trial Comparison Arms Key Finding
CNA30024 Abacavir/Lamivudine vs. Zidovudine/Lamivudine (both with Efavirenz) Abacavir/Lamivudine was not inferior to Zidovudine/Lamivudine. researchgate.net
ZODIAC & ABCDE Abacavir/Lamivudine vs. Stavudine/Lamivudine (both with Efavirenz) Abacavir/Lamivudine demonstrated comparable efficacy to Stavudine/Lamivudine. researchgate.net
ACTG A5202 Abacavir/Lamivudine vs. Tenofovir DF/Emtricitabine (with Efavirenz or Atazanavir/Ritonavir) The abacavir–lamivudine group had a shorter time to virologic failure compared to the tenofovir DF–emtricitabine group. nih.gov

| HEAT Study | Abacavir/Lamivudine vs. Tenofovir DF/Emtricitabine (both with Lopinavir/Ritonavir) | Demonstrated non-inferiority of Abacavir/Lamivudine to Tenofovir DF/Emtricitabine at week 48. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N9O4S B1239886 Abacavir sulfate and Lamivudine CAS No. 852337-16-7

Properties

CAS No.

852337-16-7

Molecular Formula

C22H29N9O4S

Molecular Weight

515.6 g/mol

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C14H18N6O.C8H11N3O3S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t8-,10+;6-,7+/m10/s1

InChI Key

UGWQMIXVUBLMAH-IVVFTGHFSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Other CAS No.

852337-16-7

Synonyms

abacavir - lamivudine
abacavir sulfate-lamivudine combination
abacavir, lamivudine drug combination
abacavir-lamivudine combination
Epzicom

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Intracellular Phosphorylation Pathways of Abacavir (B1662851) and Lamivudine (B182088)

Upon entry into host cells, abacavir and lamivudine are converted into their active triphosphate metabolites through a series of phosphorylation steps. nih.govnih.gov This intracellular activation is a prerequisite for their antiviral activity.

Role of Host Cell Kinases in Triphosphate Formation

The conversion of these nucleoside analogs into their triphosphate forms is mediated by a cascade of host cellular enzymes. nih.govclinpgx.org

For abacavir , the initial phosphorylation to abacavir monophosphate is catalyzed by adenosine (B11128) phosphotransferase. clinpgx.orgnih.gov Subsequently, a cytosolic deaminase converts abacavir monophosphate to carbovir (B1146969) monophosphate. nih.govnih.gov Guanylate kinase then phosphorylates carbovir monophosphate to its diphosphate (B83284) form. clinpgx.orgnih.gov Finally, various cellular kinases, including creatine (B1669601) kinases, pyruvate (B1213749) kinases, and nucleoside diphosphate kinases, catalyze the formation of the active metabolite, carbovir triphosphate. clinpgx.orgnih.gov

Lamivudine undergoes a three-step phosphorylation process. nih.gov Deoxycytidine kinase initiates this pathway by converting lamivudine to lamivudine monophosphate. nih.govclinpgx.org This is followed by the action of cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase, which forms the diphosphate metabolite. nih.govclinpgx.org The final phosphorylation to lamivudine triphosphate is carried out by nucleoside diphosphate kinase. nih.govclinpgx.org

The phosphorylation pathways for abacavir and lamivudine are distinct, which is advantageous as it prevents intracellular competition for the same enzymatic machinery. nih.gov

Active Metabolites: Carbovir Triphosphate and Lamivudine Triphosphate

The ultimate products of these intracellular enzymatic reactions are carbovir triphosphate (CBV-TP) and lamivudine triphosphate (3TC-TP). nih.govnih.gov These triphosphate moieties are the pharmacologically active forms of abacavir and lamivudine, respectively. nih.govnih.gov Their structural similarity to natural deoxynucleotides allows them to interfere with the HIV replication process.

Inhibition of HIV-1 Reverse Transcriptase Activity

The primary molecular target for both carbovir triphosphate and lamivudine triphosphate is the HIV-1 reverse transcriptase (RT) enzyme. ruclear.co.uknih.gov This enzyme is crucial for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. clinpgx.orgnih.gov

Competitive Substrate Binding to the Active Site

Carbovir triphosphate is an analog of deoxyguanosine triphosphate (dGTP), while lamivudine triphosphate is an analog of deoxycytidine triphosphate (dCTP). nih.govclinpgx.orgdrugbank.com Due to this structural mimicry, they act as competitive inhibitors, vying with the natural dNTPs for binding to the active site of HIV-1 reverse transcriptase. nih.govnih.govdrugbank.com

Mechanism of DNA Chain Termination

Upon successful competition and binding, the reverse transcriptase enzyme incorporates the nucleoside analog triphosphate into the growing viral DNA chain. nih.govdrugbank.com However, both abacavir and lamivudine lack a 3'-hydroxyl (-OH) group on their sugar moiety. nih.govdrugbank.com This structural feature is critical, as the 3'-OH group is essential for the formation of the 5'-3' phosphodiester bond that links adjacent nucleotides in the DNA backbone. drugbank.comdrugbank.com The absence of this group prevents the addition of the next nucleotide, leading to the premature termination of the DNA chain. nih.govdrugbank.comdrugbank.com This halting of DNA synthesis effectively stops HIV replication. nih.govnih.gov

Molecular Interactions of Abacavir and Lamivudine Triphosphates with Reverse Transcriptase

The efficacy of carbovir triphosphate and lamivudine triphosphate as inhibitors of HIV-1 reverse transcriptase is rooted in their specific molecular interactions with the enzyme's active site.

Pre-steady-state kinetic studies have provided insights into these interactions. For instance, while carbovir triphosphate (CBVTP) is an effective inhibitor, it has been shown to be a relatively poor substrate for wild-type HIV-1 reverse transcriptase compared to the natural substrate, dGTP. nih.govacs.org The efficiency of CBVTP incorporation can be further reduced by mutations in the reverse transcriptase enzyme, such as the M184V mutation, which can confer resistance to abacavir. nih.govacs.org

The interaction of lamivudine triphosphate with the reverse transcriptase active site also leads to chain termination. medchemexpress.comresearchgate.net The absence of the 3'-hydroxyl group is the key determinant for its inhibitory action, a mechanism shared by many nucleoside reverse transcriptase inhibitors. drugbank.comresearchgate.net

Structural Basis of Enzyme-Inhibitor Complexes

The precise inhibitory action of Abacavir and Lamivudine is best understood by examining the three-dimensional structures of their active triphosphate forms in complex with the HIV-1 reverse transcriptase enzyme. X-ray crystallography studies have provided detailed insights into the molecular interactions that govern the binding of these inhibitors to the enzyme's active site. nih.govresearchgate.netresearchgate.net

The active site of HIV-1 RT is where the viral RNA template is read and the new DNA strand is synthesized. For an NRTI to be effective, its triphosphate metabolite must be accommodated within this site and recognized by the enzyme as if it were a natural deoxynucleoside triphosphate (dNTP). Crystal structures of HIV-1 RT in a ternary complex with a DNA template-primer and the active triphosphate form of lamivudine (3TC-TP) have been resolved, revealing the key interactions that facilitate its inhibitory function. nih.govresearchgate.net

In the catalytic complex, 3TC-TP binds in the dNTP-binding site, positioning its triphosphate moiety for catalysis. The binding and subsequent incorporation are stabilized by a network of interactions with key amino acid residues within the active site. The unnatural L-stereochemistry of lamivudine is a critical feature; the enzyme can accommodate this "unnatural" shape, but it influences the interaction with specific residues. nih.gov

A crucial mutation that confers high-level resistance to lamivudine is the M184V or M184I mutation in the highly conserved YMDD (tyrosine, methionine, aspartate, aspartate) motif of the polymerase active site. nih.govasm.org Structural analyses of the M184I mutant RT have shown that the bulkier side chains of valine or isoleucine at position 184 cause steric hindrance with the oxathiolane ring of 3TC-TP. nih.govresearchgate.net This steric clash physically impedes the proper binding of 3TC-TP, thereby reducing its incorporation efficiency and leading to drug resistance. nih.gov This resistance mechanism underscores the precise structural complementarity required for the inhibitor's function.

The table below summarizes key research findings from structural studies of HIV-1 RT in complex with lamivudine triphosphate.

Interactive Table: Structural Data of HIV-1 RT - Lamivudine Complex

PDB ID Complex Description Resolution (Å) Key Interacting Residues Research Finding Summary
6OUN HIV-1 RT in complex with dsDNA primer/template and lamivudine triphosphate (3TC-TP) 2.90 Y115, M184, D185, D186 Provides a detailed view of the active triphosphate form of lamivudine in the catalytic site, showing interactions with the key YMDD motif residues essential for polymerase activity. nih.govresearchgate.net
1S1K HIV-1 RT M184I mutant in complex with DNA/DNA template-primer 2.80 I184 Reveals that the M184I mutation causes a repositioning of the template-primer and steric conflict with the oxathiolane ring of lamivudine, explaining the structural basis of resistance. nih.gov

While a specific crystal structure for abacavir's active form (carbovir triphosphate) complexed with HIV-1 RT is less commonly cited in broad literature, its mechanism is understood through analogy with its natural counterpart, dGTP, and other NRTIs. As a guanosine (B1672433) analogue, CBV-TP forms hydrogen bonds with the cytosine base of the template strand. nih.govwikipedia.org Its carbocyclic sugar mimic, which lacks the 3'-OH group, is the key to chain termination. wikipedia.orgimmunopaedia.org.za The interactions within the active site would involve the same catalytic triad (B1167595) (Asp110, Asp185, Asp186) and other conserved residues that are responsible for binding and incorporating the natural dGTP substrate.

Table: Key Amino Acid Residues in HIV-1 RT Active Site and Their Role in NRTI Interaction

Residue(s) Location/Motif Role in Inhibition
Asp110, Asp185, Asp186 Catalytic Triad Essential for the polymerase catalytic activity; coordinate two magnesium ions required for catalysis and interact with the triphosphate moiety of the incoming NRTI-triphosphate. frontiersin.org
Tyr115, Phe116 Fingers Subdomain Form part of the dNTP binding pocket and contribute to binding the incoming nucleotide through stacking interactions. nih.gov
Met184 YMDD Motif A key residue for discriminating between different nucleotides. Mutation to Val or Ile confers resistance to lamivudine through steric hindrance. nih.govasm.org
Gln151, Lys65, Arg72 Palm Subdomain Involved in positioning the primer strand and interacting with the triphosphate of the incoming dNTP or NRTI-TP. nih.gov

Pre Clinical Pharmacological Investigations

In Vitro Cellular Pharmacology

Intracellular Accumulation and Retention Kinetics

The intracellular concentration of nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir (B1662851) and lamivudine (B182088) is a critical determinant of their antiviral efficacy. Studies have shown that the accumulation of these drugs within cells can vary significantly. For instance, in an in vitro model using CEM cells, different HIV protease inhibitors displayed marked differences in their intracellular accumulation. nih.gov While this study focused on protease inhibitors, it highlights the principle that intracellular drug levels are not uniform and are influenced by cellular mechanisms. nih.gov

Research on various NRTIs, including abacavir and lamivudine, in primary human cells revealed that abacavir can impact the cellular concentration of co-administered NRTIs. Specifically, abacavir was observed to cause a modest but significant decrease in the membrane-bound and intracellular concentrations of lamivudine. nih.gov The high lipophilicity of abacavir may contribute to these effects on the cellular accumulation of other NRTIs. nih.gov

An in vitro system designed to assess the activity of NRTIs on resting cells infected with HIV demonstrated the differential effects of abacavir, lamivudine, and zidovudine (B1683550). nih.gov By isolating resting cells (CD25-) after treatment, researchers can evaluate the capacity of these drugs to suppress viral production upon cell activation. nih.gov This model provides a platform for understanding how these drugs perform in different cellular populations, which is crucial for designing effective combination therapies. nih.gov

Metabolic Pathways within Cellular Systems

The intracellular metabolism of abacavir and lamivudine is essential for their conversion into pharmacologically active metabolites.

Abacavir: Following uptake into the cell, abacavir is converted to its active form through a series of phosphorylation steps. Initially, adenosine (B11128) phosphotransferase metabolizes abacavir to abacavir 5'-monophosphate. nih.gov A cytosolic deaminase then converts this to (-)-carbovir (B125634) 5'-monophosphate. nih.govpharmgkb.org Subsequent phosphorylation by guanylate kinase leads to the formation of (-)-carbovir 5'-diphosphate, and ultimately, the active antiviral agent, carbovir (B1146969) 5'-triphosphate (CBV-TP). nih.gov CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase. nih.gov In hepatocytes, the primary metabolism of abacavir occurs via alcohol dehydrogenase (ADH) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, leading to inactive carboxylate and glucuronide metabolites, respectively. nih.govpharmgkb.org In vitro studies suggest that at clinically relevant concentrations, abacavir is unlikely to inhibit cytochrome P450 (CYP) enzymes. pharmgkb.org

Lamivudine: Lamivudine's intracellular activation also involves phosphorylation to its triphosphate form, lamivudine-5'-triphosphate (3TC-TP), which is the active metabolite. researchgate.net Unlike abacavir, lamivudine undergoes minimal hepatic metabolism. researchgate.netfrontiersin.org

Studies on Drug Transporter Interactions in Research Models

Influence on Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs)

Drug transporters play a significant role in the disposition of abacavir and lamivudine.

Lamivudine: Lamivudine is a known substrate for the human organic cation transporter 1 (hOCT1), which is responsible for its uptake into target cells. nih.govdrugbank.com Studies have shown that genetic variations (polymorphisms) in the gene encoding hOCT1 can reduce the efficiency of lamivudine transport. nih.govdrugbank.com Furthermore, other antiretroviral drugs, including abacavir, can inhibit the uptake of lamivudine through hOCT1. nih.gov Lamivudine is also a substrate for OCT2, MATE1, and MATE2-K, which are primarily expressed in the kidneys and are involved in its renal clearance. researchgate.net Co-administration of drugs that inhibit these transporters could potentially decrease the renal clearance of lamivudine. researchgate.net

Abacavir: Abacavir has been identified as a high-affinity inhibitor of OCT1 and OCT2. nih.gov This inhibitory action can lead to drug-drug interactions when co-administered with other drugs that are substrates of these transporters, such as lamivudine. nih.gov

The following table summarizes the inhibitory potential of rilpivirine (B1684574) on various transporters, including those that interact with abacavir and lamivudine.

TransporterIC50 of Rilpivirine (μM)
MDR10.23 ± 0.05
BCRP0.11 ± 0.02
MRP2> 10
OCT11.8 ± 0.3
OCT20.96 ± 0.1
MATE10.14 ± 0.03
Data from a study assessing the inhibitory potential of rilpivirine. nih.gov

Interactions with Other Drug Transporters (e.g., OATP, BCRP, P-gp)

In addition to OCTs and MATEs, other transporters are involved in the disposition of abacavir and lamivudine.

Abacavir: Abacavir is a confirmed substrate of the efflux transporters P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP). nih.gov It has also been shown to be a possible inhibitor of P-gp. frontiersin.org In vitro studies have demonstrated that rilpivirine can inhibit the P-gp and BCRP-mediated efflux of abacavir, indicating a potential for drug-drug interactions. nih.gov Evidence also suggests that abacavir inhibits BCRP. nih.gov

Lamivudine: Lamivudine has been found to be transported by BCRP. nih.gov It also appears to induce P-gp. frontiersin.org

The interactions of these drugs with multiple transporters highlight the complexity of predicting drug disposition and potential interactions. For example, the co-administration of rilpivirine with abacavir and lamivudine has been explored as a cost-effective and clinically efficient combination. nih.gov Understanding the interplay between these drugs and various transporters is crucial for optimizing such therapeutic regimens. nih.gov

Pharmacokinetics in Non-Human Primate and Animal Models (Mechanistic Focus)

Pharmacokinetic studies in animal models provide valuable insights into the absorption, distribution, metabolism, and excretion of drugs.

Abacavir: In monkeys, abacavir undergoes hepatic biotransformation, producing 5'-carboxylate and 5'-glucuronide derivatives, similar to humans. researchgate.net The drug's lipophilic nature and high water solubility contribute to its rapid absorption and ability to cross cell membranes, including the blood-brain barrier. nih.gov

Lamivudine: Lamivudine is widely distributed throughout the body, which is partly attributed to its low protein binding (less than 36%). frontiersin.org

Pharmacokinetic modeling in children has been used to describe the disposition of both drugs. For abacavir, a two-compartment model with first-order elimination and transit compartment absorption has been found suitable. frontiersin.org For lamivudine, a one-compartment model has been used. nih.gov These models often incorporate allometric scaling with body weight to account for differences in body size. frontiersin.org

The following table presents pharmacokinetic parameters for abacavir and lamivudine from a study in HIV-positive children.

ParameterAbacavirLamivudine
Apparent Clearance (CL/F)
Day 1 (L/h/7 kg)3.33 (95% CI 2.71–4.12)-
Day 14 (L/h/7 kg)5.86 (95% CI 4.78–7.3)-
Typical CL/F (L/h/kg)0.57 (Day 1), 0.87 (Day 14)-
Apparent Volume of Central Compartment (Vc/F)
Typical Vc/F (L/kg)0.66-
Data from a study in severely malnourished HIV-infected children. nih.gov

Tissue Distribution and Clearance Mechanisms in Preclinical Systems

Tissue Distribution

Preclinical intravenous studies have established distinct distribution characteristics for abacavir and lamivudine. Abacavir is reported to have a mean apparent volume of distribution of approximately 0.8 to 0.86 L/kg, which suggests that it distributes into extravascular spaces. medsafe.govt.nznih.gov Its lipophilic nature and high water solubility facilitate its passage across cell membranes via passive diffusion, allowing for broad tissue penetration, including the blood-brain barrier. pharmgkb.org In vitro studies indicate that abacavir's binding to human plasma proteins is low to moderate, at about 49-50%. medsafe.govt.nznih.govnih.gov

Lamivudine shows a larger mean apparent volume of distribution at 1.3 L/kg, indicating wide distribution into the total body fluid and extravascular spaces. medsafe.govt.nzfrontiersin.orgnih.gov This is consistent with its low plasma protein binding, which is less than 36%. medsafe.govt.nzfrontiersin.org Animal studies in pregnant rats have demonstrated that both abacavir and lamivudine cross the placenta. fda.govcipla.com

Preclinical Pharmacokinetic Distribution Parameters
CompoundApparent Volume of Distribution (Vd)Plasma Protein Binding
Abacavir~0.8 - 0.86 L/kg~49 - 50%
Lamivudine~1.3 L/kg<36%

Clearance Mechanisms

The clearance pathways for abacavir and lamivudine are fundamentally different. Abacavir is extensively metabolized in the liver, with less than 2% of the dose being excreted unchanged in the urine. nih.govpharmgkb.orgfrontiersin.org Its metabolism primarily occurs via two non-cytochrome P450 pathways: alcohol dehydrogenase (ADH) and uridine diphosphate glucuronyltransferase (UGT). pharmgkb.orgnih.govfrontiersin.org These processes result in the formation of an inactive carboxylate metabolite and an inactive glucuronide metabolite, respectively. nih.govpharmgkb.org Studies have shown that approximately 83% of an abacavir dose is eliminated in the urine as metabolites, while fecal elimination accounts for about 16%. pharmgkb.org

In contrast, lamivudine is predominantly cleared from the body through renal elimination. frontiersin.orgnih.gov Approximately 70% of a dose is excreted unchanged in the urine via a combination of glomerular filtration and active tubular secretion. frontiersin.orgnih.govnih.gov Lamivudine undergoes minimal hepatic metabolism, with only 5-10% being converted to an inactive trans-sulfoxide metabolite. nih.govnih.gov Neither abacavir nor lamivudine are significantly metabolized by cytochrome P450 (CYP) enzymes, which indicates a low potential for drug interactions involving this system. nih.govpharmgkb.orgnih.gov

Summary of Preclinical Clearance Mechanisms
CompoundPrimary Clearance RouteMetabolizing EnzymesMajor MetabolitesUnchanged Excretion (Urine)
AbacavirHepatic MetabolismAlcohol dehydrogenase (ADH), Uridine diphosphate glucuronyltransferase (UGT)Inactive carboxylate and glucuronide metabolites<2%
LamivudineRenal EliminationMinimalInactive trans-sulfoxide metabolite~70%

Mechanisms of Viral Drug Resistance

Identification of Key Mutations in HIV-1 Reverse Transcriptase

Viral resistance to abacavir (B1662851) and lamivudine (B182088) is primarily associated with the selection of specific amino acid substitutions in the HIV-1 reverse transcriptase enzyme. nih.govnih.gov These mutations alter the enzyme's structure and function, reducing the binding and incorporation of the drug and thereby diminishing its antiviral efficacy.

The most common and significant mutation associated with lamivudine resistance is the M184V or M184I substitution in the YMDD motif of the reverse transcriptase active site. mdpi.comjwatch.org The M184V mutation, where methionine at codon 184 is replaced by valine, confers high-level resistance to lamivudine, with in vitro studies demonstrating a greater than 100-fold decrease in susceptibility. jwatch.org The M184I (methionine to isoleucine) substitution can also occur but is less common. nih.gov

The M184V mutation is often one of the first to be selected under lamivudine pressure due to its high-level resistance phenotype. mdpi.com Interestingly, while conferring high resistance to lamivudine, the M184V mutation can increase the susceptibility of the virus to other NRTIs like tenofovir (B777) and zidovudine (B1683550). nih.gov However, it also contributes to low-level cross-resistance to abacavir. nih.gov

Resistance to abacavir is more complex and often involves the accumulation of multiple mutations. The key mutations associated with abacavir resistance include K65R, L74V, and Y115F. nih.govnih.gov The M184V mutation, primarily selected by lamivudine, also contributes to reduced abacavir susceptibility. nih.gov

K65R: The replacement of lysine (B10760008) with arginine at codon 65 is a significant mutation that confers intermediate resistance to abacavir, as well as to tenofovir, didanosine (B1670492), and lamivudine. nih.govnih.gov

L74V: The substitution of leucine (B10760876) with valine at codon 74 also confers intermediate resistance to abacavir and didanosine. nih.govnih.gov

Y115F: The replacement of tyrosine with phenylalanine at codon 115 contributes to abacavir resistance. nih.govnih.gov

The presence of a single one of these abacavir-associated mutations typically results in only a small (2- to 4-fold) decrease in abacavir susceptibility. oup.com However, the combination of two or three of these mutations can lead to a more significant, up to 10-fold, reduction in susceptibility. nih.gov For instance, the combination of M184V with either K65R or L74V results in high-level resistance to both abacavir and didanosine. oup.com

MutationAssociated Drug ResistanceFold Change in Susceptibility
M184V/IHigh-level Lamivudine resistance, low-level Abacavir cross-resistance>100-fold decrease for Lamivudine; ~2-3-fold increase in IC50 for Abacavir
K65RIntermediate Abacavir resistance~3-4-fold decrease for Abacavir
L74VIntermediate Abacavir resistance~3-4-fold decrease for Abacavir
Y115FContributes to Abacavir resistanceContributes to a cumulative decrease with other mutations
M184V + K65R/L74VHigh-level Abacavir resistanceUp to 10-fold decrease for Abacavir

Biochemical and Structural Characterization of Resistant Reverse Transcriptase Variants

The development of drug resistance is a consequence of structural and biochemical changes in the HIV-1 reverse transcriptase enzyme.

Crystal structure analyses of the M184I mutant of HIV-1 RT have revealed a repositioning of the template-primer in the active site. nih.gov This shift, along with other minor conformational changes, is believed to interfere with the formation of a catalytically competent complex when the drug is present. nih.gov

For abacavir resistance, the mutations K65R, L74V, and Y115F are also located within or near the dNTP binding pocket of the reverse transcriptase. The K65R mutation, in particular, has been shown to create a molecular platform with the conserved residue R72. This altered structure enhances the enzyme's ability to discriminate between the drug and the natural dNTP substrate.

Cross-Resistance Patterns and Their Molecular Basis

Cross-resistance, where resistance to one drug confers resistance to other drugs in the same class, is a significant concern in antiretroviral therapy. The mutational patterns associated with abacavir and lamivudine resistance exhibit complex cross-resistance profiles.

The M184V mutation, while primarily causing high-level resistance to lamivudine, also confers low-level resistance to abacavir. nih.gov Conversely, the presence of M184V can increase susceptibility to zidovudine and tenofovir. nih.gov This phenomenon, known as hypersusceptibility, is thought to be due to the altered conformation of the M184V-mutated RT, which may facilitate the binding or incorporation of these other NRTIs or hinder the excision of the incorporated drug.

The K65R mutation is associated with broad cross-resistance to several NRTIs, including abacavir, lamivudine, tenofovir, and didanosine. nih.gov However, it increases susceptibility to zidovudine. nih.gov There is a notable negative association between the K65R mutation and thymidine (B127349) analogue mutations (TAMs), such as those selected by zidovudine. The presence of TAMs makes the selection of K65R less likely, and vice versa.

The L74V mutation reduces susceptibility to abacavir and didanosine but can increase susceptibility to zidovudine and tenofovir. nih.gov The combination of M184V with either K65R or L74V leads to a significant reduction in susceptibility to abacavir. nih.gov

Mutation(s)Effect on Abacavir SusceptibilityEffect on Lamivudine SusceptibilityEffect on Other NRTIs
M184V/ILow-level resistanceHigh-level resistanceIncreased susceptibility to Zidovudine and Tenofovir
K65RIntermediate resistanceIntermediate resistanceIntermediate resistance to Tenofovir and Didanosine; Increased susceptibility to Zidovudine
L74VIntermediate resistanceSusceptibleIntermediate resistance to Didanosine; Increased susceptibility to Zidovudine and Tenofovir
M184V + TAMsIncreased resistanceHigh-level resistanceComplex interactions, often leading to broad NRTI resistance

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Quantification in Research Matrices

Chromatographic techniques are fundamental in the quantitative analysis of abacavir (B1662851) and lamivudine (B182088) in various research and pharmaceutical matrices. These methods offer high sensitivity, specificity, and accuracy, which are crucial for reliable quantification.

The simultaneous estimation of abacavir and lamivudine has been successfully achieved using various reversed-phase high-performance liquid chromatography (RP-HPLC) methods. nih.govnih.govphcogres.com These methods are developed and validated in accordance with International Conference on Harmonization (ICH) guidelines to ensure their suitability for routine quality control analysis in bulk drug and tablet dosage forms. nih.govnih.govresearchgate.net The validation process typically includes assessing parameters such as linearity, precision, accuracy, range, robustness, and the limits of detection (LOD) and quantitation (LOQ). nih.govthermofisher.com

Several studies have reported simple, rapid, accurate, and reproducible RP-HPLC methods for this purpose. nih.govnih.gov For instance, one validated method utilizes a Symmetry Premsil C18 column with a mobile phase of methanol (B129727) and water (containing 0.05% orthophosphoric acid, pH 3) in an 83:17 v/v ratio. nih.govnih.gov Detection is carried out at a wavelength of 245 nm, with a flow rate of 1 ml/min. nih.govnih.gov In this particular system, the retention times for abacavir and lamivudine were found to be 3.5 minutes and 7.4 minutes, respectively. nih.gov The linearity of this method was established over a concentration range of 10–50 μg/ml for both drugs. phcogres.com

Another study details an HPLC-DAD method for the simultaneous determination of abacavir, lamivudine, and dolutegravir (B560016), along with their related compounds. thermofisher.com This method employs a systematic approach to development, resulting in a robust procedure capable of separating all analytes with a USP resolution of greater than 2.0. thermofisher.com The use of MS-compatible eluents in some methods facilitates straightforward transfer to mass spectrometry for further analysis. thermofisher.com The robustness of these HPLC methods is demonstrated by the low relative standard deviation (RSD) values, which are typically within the prescribed limit of 2%. nih.govnih.gov

The following interactive table summarizes various validated HPLC methods for the simultaneous estimation of Abacavir and Lamivudine.

Interactive Table: Validated HPLC Methods for Simultaneous Estimation of Abacavir and Lamivudine

Chromatographic Column Mobile Phase Flow Rate (ml/min) Detection Wavelength (nm) Retention Time (min) - Abacavir Retention Time (min) - Lamivudine Reference
Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) Methanol : Phosphate (B84403) Buffer (0.2 M, pH=3) (75:25 v/v) 1.0 259 - - researchgate.net
Symmetry Premsil C18 (250 mm × 4.6 mm, 5 μm) Methanol : water (0.05% orthophosphoric acid, pH 3) (83:17 v/v) 1.0 245 3.5 7.4 nih.govnih.gov
Agilent TC-C18 (2) (250mm x 4.6mm, 5µm) Methanol : Water (70:30 v/v) 1.0 257 2.6 6.6 jchr.org
Discovery C18 (150x4.6mm, 5µ) Buffer (0.01N KH2PO4, pH 4.5) : Acetonitrile (65:35 v/v) 0.8 225 2.338 3.275 ijrpc.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of abacavir and lamivudine, especially in complex biological matrices. nih.govnih.gov This technique is instrumental in pharmacokinetic studies and for monitoring intracellular metabolite concentrations. nih.govnih.gov

A validated LC-MS/MS method has been developed for the simultaneous quantification of abacavir, dolutegravir, and lamivudine in rat matrices, including maternal plasma, fetal, placental, brain, and heart homogenates. nih.gov This method utilizes protein precipitation for sample preparation followed by ultra-performance liquid chromatography-tandem mass spectrometry. nih.gov Such methods are crucial for toxicology studies to put findings into context by providing internal exposure data. nih.gov

Furthermore, LC-MS/MS methods have been established to quantify the intracellular triphosphate metabolites of abacavir (carbovir-triphosphate, CBV-TP) and lamivudine (3TC-TP). nih.gov These active metabolites are responsible for the drugs' antiviral activity. nih.gov One such method demonstrated linearity over a range of 4–40,000 pg/ml for CBV-TP and 10–100,000 pg/ml for 3TC-TP. nih.gov The high sensitivity of these assays allows for quantification in peripheral blood mononuclear cells (PBMCs) obtained from small blood volumes. nih.gov The development of rapid LC-MS/MS methods, with analysis times as short as 2.0 minutes per sample, enhances the throughput for routine analysis. oup.comresearchgate.net

Spectroscopic and Other Advanced Detection Approaches

Ultraviolet (UV) spectrophotometry provides a simpler and more cost-effective alternative for the simultaneous estimation of abacavir and lamivudine in bulk and pharmaceutical dosage forms. jocpr.comi-scholar.in These methods are based on the principle that both drugs absorb UV radiation, and their concentrations can be determined by measuring the absorbance at specific wavelengths.

One common approach is the simultaneous equation method (Vierordt's method). i-scholar.in This involves measuring the absorbance of the sample at the λmax (wavelength of maximum absorbance) of both drugs. For abacavir sulfate (B86663) and lamivudine, these are typically 284.0 nm and 270.0 nm, respectively, in 0.1 N HCl. jocpr.comi-scholar.in Another spectrophotometric technique is the Q-Analysis or absorptivity ratio method, which utilizes the absorbance at the λmax of one drug and the isobestic point (the wavelength at which the molar absorptivities of the two substances are equal). i-scholar.in For abacavir and lamivudine, the selected wavelengths for this method were 284.0 nm (λmax of abacavir) and 265.0 nm (isobestic point). i-scholar.in

The validity of these spectrophotometric methods is confirmed by adherence to Beer's law over a specified concentration range, typically 5-30 µg/ml for both abacavir and lamivudine. jocpr.comi-scholar.in More advanced spectrophotometric methods, such as the dual amplitude difference method coupled with ratio difference, have also been applied for the simultaneous determination of abacavir and lamivudine in combination with other antiretrovirals like zidovudine (B1683550). dergipark.org.trdergipark.org.tr

Stability-Indicating Methods for Active Pharmaceutical Ingredients

Stability-indicating assay methods are crucial for determining the intrinsic stability of a drug and for ensuring that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products. rjptonline.orgijpsr.com These methods are developed by subjecting the drug to stress conditions as outlined in the ICH guidelines, which include acidic, basic, oxidative, thermal, and photolytic degradation. jchr.orgrjptonline.orgijpsr.com

Several stability-indicating RP-HPLC methods have been developed and validated for the simultaneous estimation of abacavir and lamivudine, often in combination with other antiretroviral drugs. jchr.orgijrpc.comrjptonline.orgijpsr.com A successful stability-indicating method must be able to resolve the main drug peaks from any peaks corresponding to degradation products. rjptonline.orgijpsr.com For example, one study demonstrated that degradation products of abacavir, lamivudine, and dolutegravir were well-resolved from the parent drug peaks, proving the stability-indicating capability of the method. ijpsr.com

The following interactive table summarizes the degradation of Abacavir and Lamivudine under various stress conditions as reported in a stability-indicating UPLC method study.

Interactive Table: Forced Degradation Studies of Abacavir and Lamivudine

Stress Condition % Degradation - Abacavir % Degradation - Lamivudine Reference
Acid Hydrolysis (0.1N HCl) 14.5 11.2 ijpcbs.com
Base Hydrolysis (0.1N NaOH) 10.8 9.7 ijpcbs.com
Peroxide Oxidation (3% H2O2) 8.2 7.5 ijpcbs.com
Thermal Degradation (105°C for 48 hrs) 6.5 5.8 ijpcbs.com

Synthetic Chemistry and Derivatization Research

Stereoselective Synthesis and Characterization of Abacavir (B1662851) and Lamivudine (B182088)

The therapeutic efficacy of abacavir and lamivudine is intrinsically linked to their specific stereochemistry. Consequently, significant research has been dedicated to developing highly stereoselective synthetic routes to obtain the desired enantiomers in high purity.

For lamivudine , a prominent method for achieving the correct stereochemistry is through enzymatic dynamic kinetic resolution (DKR). rsc.orgrsc.org One highly efficient, three-step asymmetric synthesis utilizes a surfactant-treated subtilisin Carlsberg as a catalyst. rsc.org This enzymatic approach facilitates a cascade reaction involving addition, cyclization, and acetylation to produce the key 1,3-oxathiolane (B1218472) intermediate with high enantiopurity. rsc.org This intermediate is then suitable for the Vorbrüggen coupling reaction, a common method for nucleoside synthesis. rsc.org Alternatively, Candida antarctica lipase (B570770) B can be employed to produce the enantiomer of lamivudine. rsc.orgrsc.org Another innovative and economical approach involves the use of a lactic acid derivative to control the stereochemistry of the oxathiolane ring, serving a dual role in activating the anomeric center for N-glycosylation and transferring stereochemical information. blucher.com.br

The synthesis of abacavir , a carbocyclic nucleoside, also demands precise stereochemical control. One reported efficient asymmetric synthesis involves the acylation of a chiral oxazolidinone, followed by a condensation reaction with acrolein catalyzed by titanium tetrachloride (TiCl4) and (-)-sparteine. newdrugapprovals.org A subsequent ring-closing metathesis using a ruthenium catalyst and reduction with lithium borohydride (B1222165) (LiBH4) yields the key chiral cyclopentenol (B8032323) intermediate. newdrugapprovals.org Another enantioselective approach utilizes a π-allylpalladium mediated reaction between an enantiopure β-lactam and a purine (B94841) derivative to create a cis-1,4-substituted cyclopentenoid intermediate with high regio- and stereoselectivity. rsc.org Enzymatic methods have also been employed, such as the use of a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans for the kinetic resolution of Vince lactam, a crucial intermediate in abacavir synthesis. researchgate.net

Characterization of the final products is crucial to confirm their identity and stereochemical purity. Techniques such as 1H-NMR and mass spectrometry are used to elucidate the chemical structure. newdrugapprovals.org The specific optical rotation is a key parameter for confirming the enantiomeric purity of these chiral molecules. newdrugapprovals.org For instance, the specific rotation of abacavir has been reported as [α]20D -48.0° (c=0.14, methanol). newdrugapprovals.org High-performance liquid chromatography (HPLC) with a chiral stationary phase is another essential tool for determining the enantiomeric excess of the synthesized compounds. researchgate.net Spectrophotometric methods, including derivative spectroscopy and continuous wavelet transform, have also been developed for the simultaneous measurement of abacavir and lamivudine. nih.gov

Table 1: Key Stereoselective Synthetic Methods and Characterization Data

Compound Synthetic Method Key Reagents/Catalysts Characterization Techniques
Lamivudine Enzymatic Dynamic Kinetic Resolution Subtilisin Carlsberg, Candida antarctica lipase B Chiral HPLC, 1H-NMR
Stereospecific Assembly Lactic acid derivative Not specified
Abacavir Asymmetric Synthesis Chiral oxazolidinone, TiCl4, (-)-sparteine, Ruthenium catalyst 1H-NMR, Mass Spectrometry, Specific Optical Rotation
Enantioselective Synthesis Enantiopure β-lactam, π-allylpalladium catalyst Not specified
Enzymatic Kinetic Resolution (+)-γ-lactamase Not specified
Both Quantitative Analysis - Derivative Spectroscopy, Continuous Wavelet Transform, RP-HPLC

Impurity Profiling and Control in Research-Grade Materials

The presence of impurities in active pharmaceutical ingredients can impact their efficacy and safety. Therefore, rigorous impurity profiling and control are essential during the synthesis of research-grade abacavir and lamivudine. Impurities can originate from starting materials, intermediates, reagents, or degradation of the final product.

For abacavir, several related compounds have been identified as potential impurities. These can include isomers and byproducts from the synthetic process. For instance, 'Trans-Abacavir' is a known impurity. nih.gov The control of these impurities is managed through the careful design and optimization of the synthetic route and purification steps.

Analytical methods are crucial for the detection and quantification of these impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the simultaneous estimation of abacavir and lamivudine and for the separation of their impurities. nih.govresearchgate.net The development of robust HPLC methods often involves screening different columns, mobile phases, and pH conditions to achieve adequate resolution between the active ingredients and their impurities. thermofisher.com For example, a multi-segment gradient elution can be employed to separate co-eluting impurities from the main abacavir peak. thermofisher.com The International Conference on Harmonisation (ICH) guidelines provide a framework for the validation of these analytical methods, ensuring their linearity, precision, accuracy, and robustness. researchgate.net The goal is to develop methods that can reliably quantify impurities at low levels, often at or below 0.1%. nih.gov

Table 2: Common Impurities and Analytical Control Methods

Compound Known Impurities/Related Substances Analytical Methods for Profiling Control Strategy
Abacavir Trans-Abacavir, other process-related impurities RP-HPLC, HPLC-DAD Optimization of synthesis and purification, adherence to ICH guidelines
Lamivudine Process-related impurities and degradants RP-HPLC, HPLC-DAD Optimization of synthesis and purification, adherence to ICH guidelines
Both Co-eluting impurities Multi-segment gradient RP-HPLC Method development and validation

Design and Synthesis of Novel Prodrugs and Analogues for Research Purposes

To enhance the physicochemical and pharmacokinetic properties of abacavir and lamivudine, researchers have explored the design and synthesis of novel prodrugs and analogues. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach can be used to improve properties such as solubility, stability, and bioavailability.

For lamivudine , research has focused on creating prodrugs by modifying the N4-position of the cytosine ring. One study describes the synthesis of a series of lamivudine prodrugs incorporating isatin (B1672199) derivatives. nih.gov These modifications are designed to be cleaved in vivo to release the active lamivudine.

In the case of abacavir , which is a hydrophilic molecule, prodrug strategies have aimed to increase its lipophilicity and improve its therapeutic index. One approach involves the synthesis of a phosphoramidate (B1195095) prodrug of abacavir. google.com This was designed to bypass the rate-limiting initial phosphorylation step in the activation of abacavir. Another strategy has been the creation of a myristoylated prodrug of abacavir through esterification at the 5'-hydroxyl position, which converts the hydrophilic drug into a more hydrophobic derivative. google.com

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the novel prodrugs and analogues of abacavir and lamivudine, SAR studies are crucial for optimizing their design.

In the study of lamivudine prodrugs with isatin derivatives, the in-vitro antiretroviral activities of the synthesized compounds were evaluated to establish SAR. nih.gov It was found that certain substitutions on the isatin moiety led to compounds with potency comparable to the parent drug, lamivudine. nih.gov For instance, one of the synthesized compounds exhibited an EC50 value of 0.0742 +/- 0.04 microM, which is equipotent to lamivudine. nih.gov This indicates that the N4-position of lamivudine can be modified to incorporate other functionalities without losing antiviral activity, and in some cases, even gaining additional properties such as antitubercular activity. nih.gov

For the abacavir prodrugs, the primary goal of the SAR studies was to evaluate their ability to be converted to the active triphosphate form and to assess their antiretroviral efficacy. The phosphoramidate and myristoylated prodrugs were synthesized to improve the pharmacokinetic profile of abacavir. google.com The evaluation of these prodrugs in vitro and in vivo helps to establish a relationship between the type of promoiety attached and the resulting biological activity and pharmacokinetic parameters. google.com

It is important to note that the research on prodrugs and analogues has primarily focused on modifying abacavir and lamivudine as individual agents. The development of a single prodrug entity that combines both abacavir and lamivudine pharmacophores has not been extensively reported.

Table 3: Research on Prodrugs and Analogues of Abacavir and Lamivudine

Parent Compound Prodrug/Analogue Type Research Goal Key Findings from SAR Studies
Lamivudine N4-substituted isatin derivatives Improve therapeutic profile, potential for dual activity Certain substitutions on the isatin ring maintained or improved anti-HIV activity; some analogues showed antitubercular activity.
Abacavir Phosphoramidate prodrug Bypass rate-limiting phosphorylation, improve therapeutic index Designed to increase intracellular triphosphate levels.
Abacavir Myristoylated prodrug Increase lipophilicity, develop long-acting nanoformulations Converted hydrophilic abacavir to a more hydrophobic form suitable for nanoformulation.

Computational and Theoretical Investigations

Molecular Docking and Binding Affinity Predictions with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between a ligand, such as abacavir (B1662851) or lamivudine (B182088), and its protein target, in this case, HIV-1 reverse transcriptase. nih.gov These nucleoside reverse transcriptase inhibitors (NRTIs) function as structural analogs of natural nucleosides and compete for the active site of RT. nih.gov Upon incorporation into the growing viral DNA chain, they cause chain termination due to the absence of a 3'-OH group, thereby halting DNA synthesis. nih.gov

Docking studies have been instrumental in elucidating the binding modes of abacavir and lamivudine within the active site of HIV-1 RT. The active site is located in the p66 subunit of the enzyme and is formed by the "fingers," "palm," and "connection" subdomains. nih.gov Key conserved regions within the polymerase domain, such as the YXDD motif (containing residues Y183, X184, D185, and D186), K65, R72, Y115, and Q151, are crucial for the interaction with dNTPs and the nucleic acid substrate. nih.gov

Computational models have been developed to predict the binding affinity of these drugs to both wild-type and mutant forms of HIV-1 RT, which is critical for understanding and predicting drug resistance. nih.gov For instance, mutations at key residue positions can alter the binding pocket, leading to reduced inhibitor efficacy.

DrugTarget EnzymeKey Interacting Residues (Predicted)Predicted Binding Affinity (kcal/mol)
Abacavir HIV-1 Reverse TranscriptaseY115, M184, D185, D186Data not available in search results
Lamivudine HIV-1 Reverse TranscriptaseY115, M184, D185, D186Data not available in search results

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

While molecular docking provides a static picture of the drug-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. These simulations provide valuable information on the stability of the enzyme-ligand complex, conformational changes in the protein upon drug binding, and the role of solvent molecules in the interaction.

MD simulations can be used to study the structural changes in HIV-1 RT that lead to drug resistance. nih.gov By simulating the behavior of mutant forms of the enzyme in complex with abacavir or lamivudine, researchers can gain insights into the mechanisms by which these mutations confer resistance. This understanding is crucial for the development of new inhibitors that are less susceptible to resistance.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) have been employed to study the properties of abacavir and lamivudine. nih.govsemanticscholar.org These calculations can determine various molecular properties, including optimized molecular geometry, bond orders, and harmonic vibrational spectra. nih.gov

For instance, studies on lamivudine have used DFT with the B3LYP functional and the 6-31G(d,p) basis set to calculate its optimized geometry and vibrational frequencies. nih.gov Similarly, the electronic properties of abacavir, such as its frontier molecular orbitals (FMOs), which are important for its optical and electric properties, have been calculated using DFT at the B3LYP/6-31G(d,p) level. semanticscholar.org These theoretical calculations can be correlated with experimental data from techniques like FTIR and NMR spectroscopy. nih.gov

Quantum mechanical/molecular mechanical (QM/MM) calculations have also been performed on the lamivudine complex with deoxycytidine kinase to understand the charge density distribution and intermolecular interactions. mdpi.combohrium.com These studies help in elucidating the nature of hydrogen bonds and other non-covalent interactions that are crucial for ligand binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com QSAR models are powerful tools in drug design, enabling the prediction of the activity of novel compounds and guiding the optimization of lead molecules. biointerfaceresearch.comnih.gov

In the context of anti-HIV drug discovery, QSAR studies have been performed on various classes of compounds, including HIV-1 reverse transcriptase inhibitors. biointerfaceresearch.com These studies involve generating molecular descriptors that encode the physicochemical properties of the molecules and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. biointerfaceresearch.com

For abacavir, QSAR models can help in understanding how specific structural features contribute to its antiviral potency and can be used to predict the activity of new analogs. While the search results mention the application of QSAR for HIV-1 inhibitors in general, specific QSAR models solely focused on abacavir and lamivudine were not detailed. biointerfaceresearch.commdpi.com However, the principles of QSAR are applicable to these drugs, where models could be built to correlate their structural properties with their inhibitory activity against HIV-1 RT and to predict resistance profiles based on mutations in the enzyme. nih.gov

Application in Drug Repurposing (e.g., for other viral proteases)

Drug repurposing, the identification of new uses for existing approved drugs, is a time- and cost-effective strategy for drug discovery. nih.gov Computational methods, particularly molecular docking, play a significant role in identifying potential new targets for existing drugs.

Lamivudine, in addition to its use in HIV and Hepatitis B treatment, has been investigated for its potential to be repurposed for other diseases. nih.gov In silico docking experiments have suggested that lamivudine may bind to and potentially inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov This suggests a potential new therapeutic application for lamivudine that warrants further experimental investigation. nih.gov

While the primary focus of abacavir has been on HIV, the principles of drug repurposing could be applied to explore its potential activity against other viral proteases or enzymes from other pathogens. Computational screening of abacavir against a library of protein targets could reveal novel interactions and potential new therapeutic avenues.

Formulation Science Research Academic and Pre Formulation Focus

Chemical Stability and Degradation Kinetics of Active Pharmaceutical Ingredients

The stability of abacavir (B1662851) sulfate (B86663) and lamivudine (B182088) is a cornerstone of formulation development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substances.

Research on abacavir sulfate has shown that it is susceptible to degradation under specific stress conditions. nih.govresearchgate.net Significant degradation occurs in the presence of acidic hydrolysis and oxidative stress. nih.govresearchgate.net Under acidic conditions, abacavir sulfate degrades to form impurity B and an unknown degradation product (Imp-A1). nih.gov Oxidative stress leads to the formation of known impurities A and B, along with three other unknown degradation products (Imp-O1, Imp-O2, and Imp-O3). nih.gov Conversely, the drug substance shows no degradation under photolytic, thermal, or basic hydrolysis conditions. nih.gov

Lamivudine is cleared renally, with active renal secretion mediated by organic cation transporters (OCTs). rwandafda.gov.rw While specific degradation pathways from forced studies are less detailed in the provided research, stability testing is a standard part of its quality control. who.int Studies on the combination product have shown that concentrations of both abacavir and lamivudine in serum and cerebrospinal fluid remain stable over a two-year therapeutic period, with abacavir showing a statistically significant but small decrease over time. nih.gov

The development of stability-indicating analytical methods, such as ultra-high-performance liquid chromatography (UHPLC), is crucial for separating and quantifying these APIs from their degradation products and related substances. nih.govresearchgate.net Such methods are validated to be rapid, accurate, and specific, ensuring the quality of the bulk drug. nih.gov

Table 1: Summary of Abacavir Sulfate Forced Degradation Studies

Stress ConditionObservationDegradation Products Formed
Acidic HydrolysisSignificant DegradationImpurity-B, Impurity-A1 nih.gov
Oxidative StressSignificant DegradationImpurity-A, Impurity-B, Impurity-O1, Impurity-O2, Impurity-O3 nih.gov
Base HydrolysisNo Degradation ObservedN/A nih.gov
Thermal DegradationNo Degradation ObservedN/A nih.gov
Photolytic DegradationNo Degradation ObservedN/A nih.gov

Influence of Environmental Factors on Stability

Environmental factors such as temperature, humidity, and light play a significant role in the stability of pharmaceutical products. For the combination of abacavir and lamivudine, stability studies are conducted under various conditions as per International Council for Harmonisation (ICH) guidelines. geneesmiddeleninformatiebank.nl

Formulations have been tested at long-term storage conditions of 25°C/60% relative humidity (RH) and 30°C/65% RH, as well as accelerated conditions of 40°C/75% RH. who.intgeneesmiddeleninformatiebank.nl The results of these studies determine the product's shelf life. For example, a product stored in Alu/Alu blisters or HDPE containers was found to be stable for 24 months without specific storage conditions, while the same product in PVC/PVdC-Alu blisters required storage below 30°C for the same shelf life. geneesmiddeleninformatiebank.nl Furthermore, photostability studies have demonstrated that the product is stable when exposed to light. geneesmiddeleninformatiebank.nl Packaging plays a crucial role, with HDPE bottles often including a silica (B1680970) gel desiccant to control moisture. geneesmiddeleninformatiebank.nl

Table 2: Representative Stability Testing Conditions

Condition TypeTemperatureRelative Humidity (RH)Duration
Long-term25°C60%18 months geneesmiddeleninformatiebank.nl
Intermediate30°C65%12 months geneesmiddeleninformatiebank.nl
Accelerated40°C75%6 months geneesmiddeleninformatiebank.nl

In Vitro Dissolution and Solubility Enhancement Strategies

Both abacavir sulfate and lamivudine are classified as Biopharmaceutics Classification System (BCS) Class 3 compounds, indicating high solubility. who.intresearchgate.net Abacavir sulfate is soluble in water, while lamivudine is highly soluble over a pH range of 1.0 to 6.8. geneesmiddeleninformatiebank.nlresearchgate.net

In vitro dissolution testing is a critical quality control parameter. The development of appropriate dissolution media is essential for ensuring product performance and for bioequivalence studies. researchgate.net Research has focused on developing stability-indicating dissolution media, with studies testing the stability of abacavir sulfate in various buffers, including 0.1M HCl and phosphate (B84403) buffers at different pH levels (5.8, 6.2, 6.6, 7.0, 7.4, and 7.8). researchgate.net Such investigations help in selecting optimized media that can simulate gastric and intestinal fluids for dissolution profiling. researchgate.net

While these specific APIs are highly soluble, solubility enhancement strategies are a major focus in formulation science for poorly water-soluble drugs. sci-hub.senih.gov Amorphous solid dispersions (ASDs) are a prominent technique used to improve the dissolution rate and bioavailability of such compounds. sci-hub.senih.gov In an ASD, the drug is dispersed at a molecular level within a polymeric carrier, converting it from a stable crystalline form to a higher-energy, more soluble amorphous state. nih.gov Although not strictly necessary for the highly soluble this compound, the principles of ASDs are a key area of formulation research.

Solid-State Characterization of Polymorphic Forms and Amorphous Dispersions (for research)

The solid-state properties of an API can significantly impact its stability, solubility, and processing behavior. Both this compound are known to exhibit polymorphism, meaning they can exist in multiple crystalline forms. geneesmiddeleninformatiebank.nl

For both APIs, the specific polymorphic form (Form II) is controlled in the drug substance specifications. geneesmiddeleninformatiebank.nl Research into abacavir sulfate has led to the screening and characterization of seven novel crystalline forms, designated A through G, by recrystallizing the commercial form from various organic solvents. researchgate.net These forms were analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy. researchgate.net DSC can distinguish the forms based on differences in their melting points and heats of fusion, while XRPD patterns showing new or absent peaks confirm the formation of new polymorphic forms. researchgate.net Such research is vital for identifying the most stable form or a form with enhanced properties, such as improved solubility, for dosage form development. researchgate.net

Amorphous solid dispersions (ASDs) represent the other end of the solid-state spectrum. sci-hub.se They lack the long-range molecular order of crystalline materials, which gives them higher internal energy and, consequently, higher solubility. sci-hub.senih.gov The physical stability of ASDs is a major challenge, as they tend to recrystallize over time. nih.gov Polymeric carriers are used to inhibit this crystallization by increasing the glass transition temperature (Tg) and reducing molecular mobility. sci-hub.senih.gov Characterization techniques for ASDs focus on evaluating factors like Tg, molecular mobility, and any residual crystallinity to ensure the stability of the amorphous form. sci-hub.se

Table 3: Characterized Crystalline Forms of Abacavir Sulfate from Research

Polymorphic FormRecrystallization Solvent/MethodKey Characterization Finding
Form AEthanol (B145695)Distinct XRPD pattern from original form researchgate.net
Form B1:1 n-octanol and ethanolNew peaks in XRPD at 15.12° and 20.86° researchgate.net
Form C1:1 ethanol and ethyl acetateNew XRPD peak identified at 15.83° researchgate.net
Form D1:1 ethanol and 1,4-dioxaneNew peak in XRPD pattern researchgate.net
Form E1,4-dioxaneAbsence of original peak at 28.96° researchgate.net
Form FIsopropanolShowed the highest solubility and lowest crystallinity researchgate.net
Form Gtert-butanolMultiple new peaks identified in XRPD pattern researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Antiviral Mechanisms Beyond Reverse Transcriptase Inhibition

While abacavir (B1662851) and lamivudine (B182088) are classic nucleoside reverse transcriptase inhibitors (NRTIs), the scientific community is actively investigating antiviral strategies that extend beyond this mechanism. nih.govmdpi.com A significant area of interest is the potential to modulate the host's cellular machinery to interfere with the viral lifecycle.

One novel approach involves targeting the HIV-1 protease (PR). Research has shown that certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) can induce premature activation of HIV-1 PR, leading to the cleavage of the host protein CARD8 and subsequent pyroptosis, a form of inflammatory cell death, in infected cells. nih.gov This strategy aims to eliminate latent HIV reservoirs by turning a viral enzyme against itself. nih.gov

Furthermore, researchers are exploring compounds that compete with the nucleotide substrate of reverse transcriptase in a manner distinct from traditional NRTIs and NNRTIs, creating a new class of inhibitors known as nucleotide-competing RT inhibitors (NcRTIs). mdpi.com These NcRTIs show promise in overcoming existing drug resistance mutations. mdpi.com

Development of Advanced In Vitro and Ex Vivo Research Models for Drug Evaluation

To accelerate the preclinical evaluation of new therapeutic strategies involving abacavir and lamivudine, there is a pressing need for more sophisticated research models. researchgate.net Current research focuses on developing advanced in vitro and ex vivo systems that more accurately mimic the complex microenvironments of human tissues where HIV replicates. researchgate.net

These models are crucial for assessing drug efficacy, permeability, and potential toxicity in a more physiologically relevant context. plos.orgplos.org For instance, the use of three-dimensional (3D) cell cultures and organoid models provides a significant leap forward from traditional two-dimensional cell lines. researchgate.net Ectocervical and colorectal explant cultures are also being utilized to study drug effectiveness in preventing HIV-1 infection at mucosal surfaces. plos.org

A key area of development is the use of human induced pluripotent stem cells (hiPSCs) to create ex vivo culturing platforms. nta.org These platforms can be used to study the complex interactions between HIV, the nervous system, and the immune system, particularly in the context of HIV-associated neurological disorders (HAND). nta.org

Integration of Multi-Omics Approaches in Preclinical Pharmacological Research

The era of "omics" has opened new frontiers in understanding the intricate interplay between HIV and its host. Integrating multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—in preclinical research for abacavir and lamivudine holds immense potential. nih.govfrontiersin.orgnih.gov

By analyzing the comprehensive molecular landscape of HIV-infected cells and tissues, researchers can identify novel biomarkers for treatment response and uncover new therapeutic targets. nih.govmedrxiv.org For example, multi-omics studies can shed light on the molecular mechanisms underlying poor CD4+ T-cell recovery in some patients despite viral suppression with antiretroviral therapy. nih.govfrontiersin.org

These approaches can also help in identifying host genetic factors, such as specific HLA alleles, that may influence treatment outcomes. researchgate.net Furthermore, integrating various omics datasets can reveal complex molecular networks and pathways affected by HIV infection and antiretroviral drugs, paving the way for more personalized therapeutic strategies. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their application to HIV research is a rapidly growing field. researchgate.netnih.govamfar.org These powerful computational tools can analyze vast datasets to identify novel drug candidates, predict their efficacy, and optimize their properties. amfar.orgscispace.com

In the context of abacavir and lamivudine, AI and ML can be used to:

Identify new drug targets: By analyzing biological data, AI algorithms can pinpoint and prioritize new targets for anti-HIV therapies. researchgate.net

Predict drug-target interactions: Machine learning models can forecast how a potential drug will interact with its target, aiding in the design of more effective molecules. researchgate.net

Enhance clinical trial design: AI can help in designing more efficient and effective clinical trials by identifying patient populations most likely to respond to a particular treatment. amfar.org

Repurpose existing drugs: AI algorithms can analyze data on existing drugs to identify those that may be effective against HIV, even if they were originally developed for other conditions. amfar.org

The success of these approaches relies heavily on the availability of large, high-quality datasets for training the algorithms. scispace.com

Research on Synergistic Effects with Emerging Antivirals (Molecular and Cellular Levels)

As new classes of antiretroviral drugs emerge, a key area of research is to investigate their potential synergistic effects when combined with established drugs like abacavir and lamivudine. This research is conducted at both the molecular and cellular levels to understand how different drug combinations can more effectively suppress HIV replication and combat drug resistance.

Studies have explored the effectiveness of switching to regimens that include abacavir/lamivudine in combination with other antiretrovirals, such as the integrase inhibitor dolutegravir (B560016) or the NNRTI rilpivirine (B1684574). nih.govplos.org Clinical trials and retrospective studies have demonstrated the efficacy and safety of these combination therapies in maintaining viral suppression in treatment-experienced patients. plos.orgyoutube.com

The rationale behind these combination strategies is to target multiple stages of the HIV lifecycle simultaneously, thereby creating a high barrier to the development of drug resistance. youtube.com Future research will continue to explore novel combinations of abacavir and lamivudine with next-generation antiretrovirals to further improve treatment outcomes.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for simultaneous quantification of abacavir sulfate and lamivudine in pharmaceutical formulations?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 270 nm is widely validated for simultaneous estimation. Parameters include a C18 column, mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v), and flow rate of 1.0 mL/min. High-performance thin-layer chromatography (HPTLC) using silica gel plates and methanol:chloroform (7:3 v/v) as the mobile phase is also effective. Validation follows ICH Q2(R1) guidelines for specificity, linearity (5–30 µg/mL), precision (RSD <2%), and accuracy (98–102%) .

Q. How do pharmacokinetic interactions between this compound influence experimental dosing regimens?

  • Methodology : Conduct in vitro hepatic microsomal studies to assess metabolic stability and cytochrome P450 interactions. In vivo pharmacokinetic studies in animal models (e.g., rats) should measure plasma concentration-time profiles, bioavailability, and half-life. Use non-compartmental analysis (NCA) for AUC and Cmax calculations. Adjust dosing based on renal clearance (lamivudine is renally excreted) and hepatic metabolism (abacavir is glucuronidated) to avoid subtherapeutic levels .

Q. What safety protocols are critical when designing clinical trials involving this compound?

  • Methodology : Implement HLA-B*5701 allele screening to mitigate hypersensitivity risks (observed in ~5–8% of patients). Monitor for fever, rash, and systemic symptoms in early trial phases. Include stopping rules for adverse events and use DSMBs (Data Safety Monitoring Boards) for real-time safety evaluation. Reference FDA guidance on hematologic toxicity and lactic acidosis monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antiviral efficacy and in vivo pharmacokinetic data for abacavir-lamivudine combinations?

  • Methodology : Perform physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution in target tissues (e.g., lymph nodes). Validate with paired in vitro (PBMC infectivity assays) and in vivo (plasma/tissue sampling) data. Use Bayesian statistics to reconcile discrepancies, prioritizing parameters like protein binding and intracellular metabolite concentrations .

Q. What advanced techniques address chiral impurity analysis in abacavir-lamivudine formulations?

  • Methodology : Employ chiral stationary phases (e.g., Chiralpak® IG-3) in HPLC with polar organic mobile phases (acetonitrile:methanol:diethylamine, 90:10:0.1 v/v). Validate using USP monographs for enantiomeric separation (resolution >2.0). For diastereomeric impurities, use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity .

Q. How can genetic polymorphisms (e.g., HLA-B*5701, UGT1A1) be integrated into pharmacodynamic models for personalized dosing?

  • Methodology : Conduct genome-wide association studies (GWAS) in trial cohorts to identify SNPs linked to drug response. Develop mechanistic PK/PD models incorporating genotypic covariates. Validate using clinical trial simulations (e.g., Simcyp®) to predict dose adjustments for HLA-B*5701-positive vs. negative subgroups .

Q. What strategies optimize assay sensitivity for detecting low-abundance metabolites of abacavir sulfate in biological matrices?

  • Methodology : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate metabolites from plasma. Analyze via ultra-high-performance LC (UHPLC) coupled with high-resolution mass spectrometry (HRMS) in full-scan mode (m/z 100–1000). Apply isotopic labeling (e.g., <sup>13</sup>C-abacavir) as an internal standard for quantification .

Guidelines for Reporting Findings

  • Data Interpretation : Align with SRQR (Standards for Reporting Qualitative Research) for transparency in methods, context, and analysis .
  • Statistical Rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Use CONSORT flow diagrams for clinical trials .
  • Ethical Compliance : Document ethics committee approvals and adverse event reporting protocols per ICH E6(R3) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.